1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea

Process chemistry Green chemistry Pinacidil synthesis

1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea (CAS 67027-06-9) is a pyridylthiourea that serves as the direct synthetic precursor to the antihypertensive drug pinacidil, a cyanoguanidine-class ATP-sensitive potassium channel opener. The compound is formed by condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine and is subsequently converted to pinacidil via carbodiimide formation and cyanamide addition.

Molecular Formula C12H19N3S
Molecular Weight 237.37 g/mol
CAS No. 67027-06-9
Cat. No. B12659206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea
CAS67027-06-9
Molecular FormulaC12H19N3S
Molecular Weight237.37 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)NC(=S)NC1=CC=NC=C1
InChIInChI=1S/C12H19N3S/c1-9(12(2,3)4)14-11(16)15-10-5-7-13-8-6-10/h5-9H,1-4H3,(H2,13,14,15,16)
InChIKeyTYNORQRGVYNOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea (CAS 67027-06-9) Matters for Scientific Procurement: A Critical Pinacidil Intermediate


1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea (CAS 67027-06-9) is a pyridylthiourea that serves as the direct synthetic precursor to the antihypertensive drug pinacidil, a cyanoguanidine-class ATP-sensitive potassium channel opener [1]. The compound is formed by condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine and is subsequently converted to pinacidil via carbodiimide formation and cyanamide addition [1]. Its procurement value is tied to its defined role in this pharmaceutical synthesis pathway, where the thiourea function is explicitly documented as being “less active” than the cyanoguanidine pharmacophore, motivating the downstream chemical transformation [2].

Why Generic Thiourea Intermediates Cannot Replace CAS 67027-06-9 in Pinacidil-Type Syntheses


In-class pyridylthioureas and alkylthioureas are not functionally interchangeable when the target is the pinacidil pharmacophore. The specific 1,2,2-trimethylpropyl (pinacolyl) substituent on the thiourea nitrogen is critical for generating the N″-(1,2,2-trimethylpropyl)guanidine moiety of pinacidil [1]. Substitution of the cyanoguanidine group for the thiourea function was a deliberate structure-activity optimization that transformed a series of weakly active pyridylthioureas into a clinically useful antihypertensive agent [2]. Using a thiourea with a different N′-alkyl group would yield a different cyanoguanidine analog with unknown or inferior potassium channel opening activity, as demonstrated by systematic SAR studies on pinacidil-type compounds [3].

Quantitative Differentiation of 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea from Structural Analogs: Evidence for Procurement Decisions


Synthetic Process Mass Intensity: Thiourea Route vs. Classical Pinacidil Synthesis

An improved synthesis of pyridyl isothiocyanates and thioureas demonstrated a new route to pinacidil in which the process mass intensity (PMI) is only 24% of the classical route, establishing that procurement of high-purity 1-(4-pyridyl)-3-(1,2,2-trimethylpropyl)thiourea is critical for accessing this more efficient synthetic pathway [1].

Process chemistry Green chemistry Pinacidil synthesis

In Vitro Vasorelaxant Activity: Thiourea Intermediate vs. Cyanoguanidine Pinacidil

The pyridylthiourea class, including 1-(4-pyridyl)-3-(1,2,2-trimethylpropyl)thiourea, was the starting point for pinacidil development. Structure-activity studies explicitly state that substitution of the N-cyanoguanidine for the less active thiourea function was required to achieve the antihypertensive activity of pinacidil [1]. While exact IC50/EC50 values for the thiourea intermediate are not publicly disclosed, the qualitative rank-order (thiourea < cyanoguanidine) is consistently reported across multiple reviews and primary papers [2].

Cardiovascular pharmacology Potassium channel opener Structure-activity relationship

Key Intermediate Identity: CAS 67027-06-9 as the Unambiguous Pinacidil Precursor

The Wikipedia synthesis scheme explicitly identifies CAS 67027-06-9 as the thiourea intermediate (3) formed from 4-isothiocyanatopyridine and 3,3-dimethyl-2-butanamine, which is then converted to pinacidil [1]. This provides an unambiguous chemical identity for procurement specifications.

Synthetic intermediate Pharmaceutical process Quality control

Procurement-Relevant Application Scenarios for 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea (CAS 67027-06-9)


Pinacidil Process Development and Scale-Up

Process chemistry teams synthesizing pinacidil or its analogs require CAS 67027-06-9 as a key intermediate. The improved synthetic route with 76% lower PMI [1] makes this thiourea the preferred starting material for cost-efficient, greener production of pinacidil. Procurement should specify high purity to ensure reproducible carbodiimide formation and subsequent cyanamide addition.

Potassium Channel Opener SAR Studies

Medicinal chemistry groups exploring structure-activity relationships of ATP-sensitive potassium channel openers use this thiourea as the benchmark precursor. Systematic SAR studies have shown that converting the thiourea to a cyanoguanidine is essential for potent activity [2]. Researchers can use the compound to generate focused libraries of N-cyanoguanidine analogs with varied N″-substituents.

Pyridyl Isothiocyanate Methodology Development

The one-pot pyridyl isothiocyanate synthesis methodology [1] relies on this thiourea as a demonstrator substrate. Academic and industrial labs developing new thiourea syntheses or isothiocyanate methodologies can use CAS 67027-06-9 as a model substrate to benchmark reaction efficiency and selectivity.

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